5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound 5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile features a tetrahydropyridine core substituted with:
- A 2,4-dichlorophenyl-furan moiety at position 3.
- A 1,1-dioxothiolan-3-yl group (sulfone-containing tetrahydrothiophene) at position 1.
- A methyl group at position 4 and a cyano group at position 2.
Properties
IUPAC Name |
5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O5S/c1-12-17(9-15-3-5-20(31-15)16-4-2-13(23)8-19(16)24)21(27)26(22(28)18(12)10-25)14-6-7-32(29,30)11-14/h2-5,8-9,14H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVWKILOZPIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4CCS(=O)(=O)C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
| Property | Description |
|---|---|
| Molecular Formula | C23H16Cl2N2O4S |
| Molecular Weight | 466.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
1. Antimicrobial Activity
Studies have shown that derivatives of similar compounds exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml . The compound's structural features may enhance its interaction with bacterial cell membranes.
2. Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines using assays such as MTT. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve induction of apoptosis through the activation of specific signaling pathways.
3. Antiviral Activity
In vitro studies suggest that the compound may inhibit viral replication by interfering with viral proteases. It has shown promise against Dengue virus serine proteases and other viral targets . The interaction with these enzymes could prevent viral maturation and replication.
4. Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases .
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets such as:
- Peroxisome Proliferator-Activated Receptors (PPARs) : Modulating glucose and lipid metabolism.
- Enzymatic Targets : Inhibiting key enzymes involved in disease processes (e.g., proteases) which are crucial for pathogen survival and replication.
Case Studies
Several studies have reported on the biological effects of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a furan derivative exhibited superior antibacterial activity compared to standard antibiotics like streptomycin against Pseudomonas fluorescens .
- Cytotoxicity Assessment : In a study involving various concentrations (5 to 100 µM), the compound showed significant cytotoxic effects on cancer cells after a 48-hour incubation period .
- Viral Inhibition : Research highlighted the ability of structurally similar compounds to inhibit the activity of Dengue virus proteases effectively .
Comparison with Similar Compounds
Data Table: Structural and Physical Properties
Research Findings and Implications
- Solubility: The sulfone group in the target compound likely improves aqueous solubility over non-sulfonated analogs, critical for pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
